3-Bromo-7-chlorothieno[3,2-b]pyridine 3-Bromo-7-chlorothieno[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14408328
InChI: InChI=1S/C7H3BrClNS/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3H
SMILES:
Molecular Formula: C7H3BrClNS
Molecular Weight: 248.53 g/mol

3-Bromo-7-chlorothieno[3,2-b]pyridine

CAS No.:

Cat. No.: VC14408328

Molecular Formula: C7H3BrClNS

Molecular Weight: 248.53 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-chlorothieno[3,2-b]pyridine -

Specification

Molecular Formula C7H3BrClNS
Molecular Weight 248.53 g/mol
IUPAC Name 3-bromo-7-chlorothieno[3,2-b]pyridine
Standard InChI InChI=1S/C7H3BrClNS/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3H
Standard InChI Key OJODRTVXLGGRAB-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=CSC2=C1Cl)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the thieno[3,2-b]pyridine family, characterized by a fused bicyclic system comprising a thiophene ring (five-membered, sulfur-containing) and a pyridine ring (six-membered, nitrogen-containing). Bromine and chlorine substituents occupy the 3- and 7-positions, respectively, conferring distinct electronic and steric properties .

Table 1: Molecular Properties

PropertyValueSource
CAS Number1334645-51-0
Molecular FormulaC7H3BrClNS\text{C}_7\text{H}_3\text{BrClNS}
Molecular Weight248.53 g/mol
Boiling Point325.5 ± 37.0 °C
Density1.849 ± 0.06 g/cm³
Melting Point176–178 °C (sublimation)

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for aromatic protons at δ 7.8–8.2 ppm, with deshielding effects due to electron-withdrawing halogens .

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 248.53 (M+^+), consistent with the molecular ion .

Synthesis and Optimization

Halogenation Strategies

The synthesis typically involves bromination of 7-chlorothieno[3,2-b]pyridine precursors. A reported method uses N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled heating :

Reaction Scheme:

7-Chlorothieno[3,2-b]pyridine+NBSDMF, 40–60°C3-Bromo-7-chlorothieno[3,2-b]pyridine\text{7-Chlorothieno[3,2-b]pyridine} + \text{NBS} \xrightarrow{\text{DMF, 40–60°C}} \text{3-Bromo-7-chlorothieno[3,2-b]pyridine}

Table 2: Synthesis Conditions and Yield

ParameterDetailSource
Starting Material7-Chlorothieno[3,2-b]pyridine
ReagentN-Bromosuccinimide (NBS)
SolventDimethylformamide (DMF)
Temperature40–60°C
Reaction Time4–7 days
Yield35% (isolated)

Challenges and Improvements

  • Regioselectivity: Bromination at the 3-position is favored due to the electron-deficient nature of the pyridine ring .

  • Purity: Flash column chromatography (10% hexane in dichloromethane) achieves >95% purity .

Chemical Reactivity and Applications

Pharmaceutical Research

The compound serves as a key intermediate in kinase inhibitor development. Its thieno[3,2-b]pyridine scaffold weakly interacts with kinase hinge regions, enabling selective targeting of understudied kinases like Haspin and CDKLs .

Case Study: Kinase Inhibition

  • Target: Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)

  • Inhibitor: Derivatives of 3-bromo-7-chlorothieno[3,2-b]pyridine exhibit IC50_{50} values <100 nM .

  • Selectivity: >100-fold selectivity over 468 human kinases, attributed to unique back-pocket binding .

Materials Science

Halogenated thienopyridines are precursors for optoelectronic materials. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct π-conjugated systems for organic semiconductors .

Comparative Analysis with Analogues

Positional Isomerism

  • 2-Bromo-7-chloro Derivative (CAS 225385-05-7): Bromine at the 2-position reduces steric hindrance, altering reactivity .

  • 3-Bromo-5-chloro Derivative (CAS 912332-40-2): Lower melting point (162°C) due to reduced symmetry .

Table 3: Comparative Properties of Halogenated Thienopyridines

CompoundCAS NumberMelting Point (°C)Key Application
3-Bromo-7-chloro1334645-51-0176–178Kinase inhibition
2-Bromo-7-chloro225385-05-7152–154Organic synthesis
3-Bromo-5-chloro912332-40-2162–164Antimicrobial research

Future Directions

  • Drug Discovery: Optimize bioavailability through prodrug strategies (e.g., esterification) .

  • Catalysis: Explore palladium-catalyzed couplings for polymer synthesis .

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